2-Butyl thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

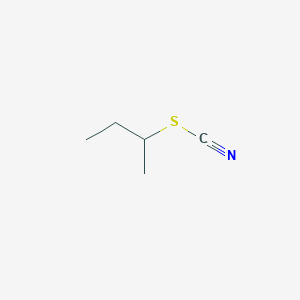

2-Butyl thiocyanate is an organic compound that belongs to the class of organic thiocyanates . Organic thiocyanates are compounds containing the functional group RSCN, where the organic group ® is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .

Synthesis Analysis

Several synthesis routes exist for organic thiocyanates, the most common being the reaction between alkyl halides and alkali thiocyanate in aqueous media . For instance, isopropyl thiocyanate can be prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol .

Molecular Structure Analysis

The molecular structure of this compound, like other organic thiocyanates, consists of a functional group RSCN. In this case, the organic group ® is a butyl group attached to sulfur, forming a S–C single bond and a C≡N triple bond .

Chemical Reactions Analysis

Organic thiocyanates, including this compound, can undergo various chemical reactions. For example, they can be hydrolyzed to thiocarbamates . Additionally, arylthiocyanates can often be obtained by thiocyanogenation, a reaction favored for electron-rich aromatic substrates .

Scientific Research Applications

Ultrafast Structure and Dynamics Probe 2-Butyl thiocyanate derivatives like thiocyanate ([SCN]−) have been employed as local probes in imidazolium-based ionic liquids, utilizing ultrafast two-dimensional infrared spectroscopy. This method aids in examining local structure and dynamics in ionic liquids, particularly highlighting the impact of water content, solute counterion, and concentration on these dynamics (Ren et al., 2015).

Task-Specific Ionic Liquid The task-specific ionic liquid 1- n -butyl-3-methylimidazolium thiocyanate ([bmim]SCN) has shown potential in synthesizing alkyl thiocyanates from alkyl halides through thiocyanate-halide exchange at room temperature. This process showcases [bmim]SCN’s dual role as a medium and reactant, contributing to the field of organic synthesis (Kamal & Chouhan, 2005).

Thiocyanate Linkage Isomerism In solar energy applications, thiocyanate linkage isomerism has been observed in ruthenium polypyridyl complexes, which are key components of efficient dye-sensitized solar cells. The study of thiocyanate complexes, including their ability to exist as a mixture of N-bound and S-bound linkage isomers, offers insights into the synthesis and characteristics of materials for solar energy conversion (Brewster et al., 2011).

Selective Sensing and Determination Thiocyanate-selective sensors, like the zinc-tris(N-tert-butyl-2-thioimidazolyl)hydroborate complex, have been developed for the direct determination of thiocyanate in biological samples. These sensors demonstrate high selectivity, reproducibility, and stability, indicating their potential in clinical and environmental applications (Singh et al., 2007).

Enhancement of Electrochemical Performance In the field of energy storage, thiocyanate-functionalized ionic liquids have been synthesized and applied as electrolytes in supercapacitor electrodes. This application shows substantial enhancement in specific capacitance, cycle stability, and energy density, indicating the potential of thiocyanate derivatives in improving electrochemical devices (Vadiyar et al., 2015).

Safety and Hazards

While the specific safety and hazards of 2-Butyl thiocyanate were not found in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Future Directions

Thiocyanates, including 2-Butyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

Properties

IUPAC Name |

butan-2-yl thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDYBNCYTSFZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800425.png)

![3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)

![5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2800441.png)

![N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2800442.png)